Methyl 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
CAS No.: 77168-84-4
Cat. No.: VC3801231
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77168-84-4 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | methyl 5-methyl-6-oxo-1H-pyrazine-3-carboxylate |
Standard InChI | InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10) |
Standard InChI Key | JCMZXOQWHTZUFP-UHFFFAOYSA-N |
SMILES | CC1=NC(=CNC1=O)C(=O)OC |
Canonical SMILES | CC1=NC(=CNC1=O)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a dihydropyrazine core, where the pyrazine ring is partially saturated at the 4,5-positions. The 2-position is substituted with a methyl carboxylate group (), while the 6-position bears a methyl group () . This substitution pattern is critical to its reactivity and intermolecular interactions. The planar arrangement of the pyrazine ring is stabilized by resonance, with the ketone group at the 5-position contributing to conjugation.
Key Structural Features:
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Pyrazine Ring: A six-membered ring with two nitrogen atoms at positions 1 and 4.
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Partial Saturation: The 4,5-dihydro configuration introduces a degree of flexibility to the otherwise rigid aromatic system.
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Functional Groups: The methyl carboxylate at C2 and methyl group at C6 influence solubility and electronic properties.
The InChI representation of the compound is:
InChI=1S/C7H8N2O3/c1-4-6(10)8-3-5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10)
.
Synonyms and Identifiers
This compound is known by several systematic and trivial names, including:
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2-Pyrazinecarboxylic acid, 4,5-dihydro-6-methyl-5-oxo-, methyl ester
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Methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylate
Its SMILES string, O=C(OC)C=1N=C(C(=O)NC1)C
, provides a linear notation of the atomic connectivity .
Synthesis and Manufacturing
Industrial Production
Industrial-scale synthesis remains undocumented, but laboratory-scale methods emphasize controlled reaction conditions to prevent over-oxidation or ring aromatization. Key challenges include maintaining the dihydro configuration and achieving high regioselectivity for the methyl and carboxylate substituents.
Physicochemical Properties
Thermal and Spectral Characteristics
Property | Value | Source |
---|---|---|
Melting Point | 270–271°C | ZIC/VINITI |
Molecular Mass | 168.15 g/mol | CAS |
Density | ~1.39 g/cm³ (estimated) | Analog data |
Boiling Point | Not reported | — |
The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding involving the ketone and ester groups. Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for the carbonyl groups () at ~1700 cm⁻¹ and N–H stretches near 3300 cm⁻¹.
Solubility and Reactivity
The compound is expected to exhibit limited solubility in nonpolar solvents due to its polar functional groups. It is likely soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Reactivity is dominated by:
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Nucleophilic Attack: At the electron-deficient pyrazine ring.
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Ester Hydrolysis: Under acidic or basic conditions to yield the carboxylic acid.
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Oxidation: Potential further oxidation of the dihydropyrazine to a fully aromatic system.
Applications and Biological Activity
Material Science
The planar structure and conjugated system make it a candidate for organic semiconductors or ligands in coordination chemistry. For example, the crystal structure of methyl 5-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyrazine-2-carboxylate (a related compound) reveals intermolecular hydrogen bonding conducive to supramolecular assembly .
Comparative Analysis of Pyrazine Derivatives
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